N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
Scientific Research Applications
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide has been explored as a potential dual inhibitor for thymidylate synthase (TS) and dihydrofolate reductase (DHFR). Studies have shown that similar compounds demonstrate potent inhibitory activities against human TS and DHFR, indicating their potential in cancer therapy by targeting these enzymes (Gangjee, Qiu, Li, & Kisliuk, 2008).
Antiviral and COVID-19 Applications
Research into the molecular structure, natural bond orbital analysis, and spectroscopic properties of compounds similar to this compound has suggested potential antiviral properties. Specifically, molecular docking studies have indicated possible efficacy against SARS-CoV-2, the virus responsible for COVID-19 (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).
Antimicrobial Applications
Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising results in vitro against both bacterial and fungal strains, highlighting their potential as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Immunopotentiator Properties
Studies have investigated the immunorestorative characteristics of compounds structurally related to this compound. These compounds have been shown to enhance the induction of cytolytic T-lymphocyte responses, suggesting potential use as immunopotentiators in cancer and viral infections (Wang, Ruszala-Mallon, Lumanglas, Silva, & Durr, 1988).
Mechanism of Action
Target of Action
The compound “N-cyclopentyl-2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities , suggesting that they might interact with multiple targets in the body
Mode of Action
Thieno[3,2-d]pyrimidines are generally known to interact with their targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Properties
IUPAC Name |
N-cyclopentyl-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c20-13-7-3-4-8-15(13)23-18(25)17-14(9-10-26-17)22-19(23)27-11-16(24)21-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBUXUYGDIRPNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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